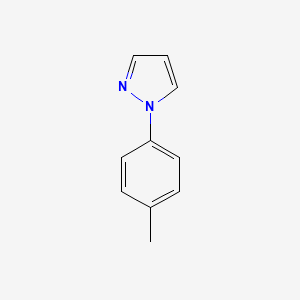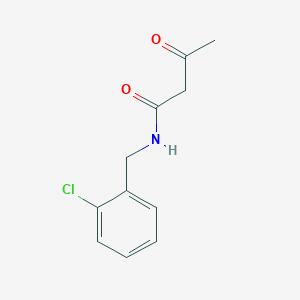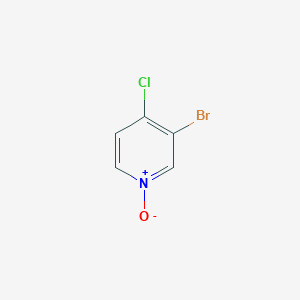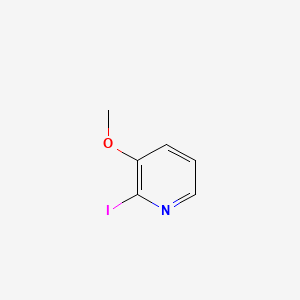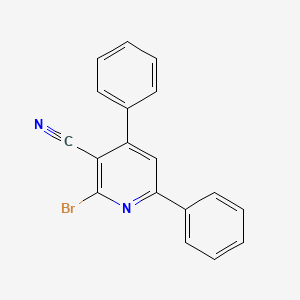
2-Bromo-4,6-diphenylnicotinonitrile
Übersicht
Beschreibung
2-Bromo-4,6-diphenylnicotinonitrile is a chemical compound with the molecular formula C18H11BrN2 . It has an average mass of 335.197 Da and a monoisotopic mass of 334.010559 Da .
Synthesis Analysis
A study has reported the use of novel magnetic nanoparticles with morpholine tags as a catalyst for the synthesis of 2-amino-4,6-diphenylnicotinonitriles through vinylogous anomeric-based oxidation . This process was carried out under mild reaction conditions .Molecular Structure Analysis
The molecular structure of 2-Bromo-4,6-diphenylnicotinonitrile comprises a pyridine ring, and two phenyl rings . These rings are bridged by a C1–C8 bond and a C3–C14 bond, respectively .Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-4,6-diphenylnicotinonitrile have been studied. One such study reported the use of this compound in the synthesis of hexahydroquinolines and 2-amino-4,6-diphenylnicotinonitriles through vinylogous anomeric-based oxidation .Wissenschaftliche Forschungsanwendungen
- Summary : This compound is used in the multicomponent preparation of hexahydroquinolines and 2-amino-4,6-diphenylnicotinonitriles through vinylogous anomeric-based oxidation under mild reaction conditions .
- Methods : The formation of the nanomagnetic catalyst was fully confirmed by several methods, including Fourier-transform infrared (FT-IR) spectroscopy, energy-dispersive X-ray (EDX) spectroscopy, elemental mapping, X-ray diffraction (XRD) analysis, scanning electron microscopy (SEM), transmission electron microscopy (TEM), thermogravimetry/derivative thermogravimetry (TG/DTG), and vibrating-sample magnetometry (VSM) .
- Results : The catalytic performance of the novel nanomagnetic catalyst was examined .
- Summary : This compound has been studied for its cytotoxicity against breast cancer cell lines .
- Methods : The fluorescence spectra of the synthesized compounds in different solvents reveal solvent-dependent shifts in the emission maximum values .
- Results : Compound 3 demonstrates exceptional cytotoxicity, surpassing the potency of Doxorubicin .
Synthesis of Hexahydroquinolines and 2-Amino-4,6-diphenylnicotinonitriles
Cytotoxicity Against Breast Cancer Cell Lines
- Crystallographic Analysis
- Summary : The compound “2-methoxy-4,6-diphenylnicotinonitrile” is often used in crystallographic analysis .
- Methods : Research concerning the crystallographic analysis of this compound predominantly employs spectroscopy techniques for structure characterization .
- Results : This provides an overarching structure elucidation via theoretical method analyses .
- Synthesis of Hexahydroquinolines and 2-Amino-4,6-diphenylnicotinonitriles
- Summary : This compound is used in the multicomponent preparation of hexahydroquinolines and 2-amino-4,6-diphenylnicotinonitriles through vinylogous anomeric-based oxidation under mild reaction conditions .
- Methods : The formation of the nanomagnetic catalyst was fully confirmed by several methods, including Fourier-transform infrared (FT-IR) spectroscopy, energy-dispersive X-ray (EDX) spectroscopy, elemental mapping, X-ray diffraction (XRD) analysis, scanning electron microscopy (SEM), transmission electron microscopy (TEM), thermogravimetry/derivative thermogravimetry (TG/DTG), and vibrating-sample magnetometry (VSM) .
- Results : The catalytic performance of the novel nanomagnetic catalyst was examined .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-4,6-diphenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2/c19-18-16(12-20)15(13-7-3-1-4-8-13)11-17(21-18)14-9-5-2-6-10-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQOWNRJNSJRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355949 | |
| Record name | 2-Bromo-4,6-diphenylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-diphenylnicotinonitrile | |
CAS RN |
82127-26-2 | |
| Record name | 2-Bromo-4,6-diphenylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1331400.png)

![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1331416.png)

